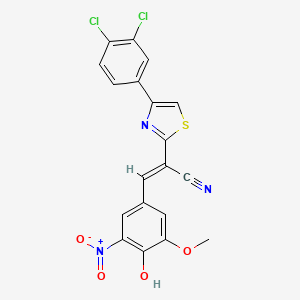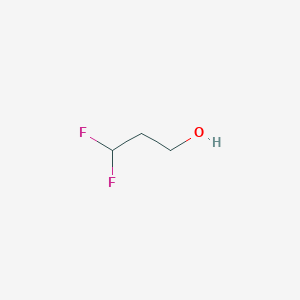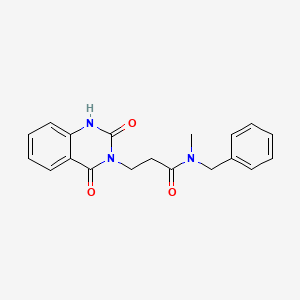
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has explored the synthesis and evaluation of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide derivatives for anticonvulsant activities. One study involved the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. Despite the anticipation of anticonvulsant effects, the substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures. This study highlighted the importance of the NHCO cyclic fragment on anticonvulsant activity, providing insights into the structural requirements for potential anticonvulsant agents (El Kayal et al., 2022).
Anticancer Evaluation
Another area of interest is the anticancer potential of quinazolinone derivatives. Compounds bearing the quinazolinone moiety, such as N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide, have been synthesized and screened for in vitro antitumor activity. A study reported the synthesis of 2-substituted mercapto-3H-quinazoline analogs, identifying several compounds as active anticancer agents. These compounds demonstrated promising MG-MID and GI50 values against various cancer cell lines, indicating their potential as anticancer agents (Khalil et al., 2003).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of quinazolinone derivatives also represent significant scientific applications. A study on the synthesis and antimicrobial evaluation of quinazolinone peptide derivatives highlighted the development of novel antimicrobial agents. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives showing potent in vitro antimicrobial activity, underscoring the potential of quinazolinone derivatives in addressing microbial resistance (Kapoor et al., 2017).
Synthesis Techniques and Chemical Reactivity
Beyond biological activities, the synthesis and chemical reactivity of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide derivatives have been extensively studied. For instance, innovative synthesis techniques have been developed for creating quinazolin-4(3H)-ones, which are crucial for further biological studies. These techniques include cascade reactions and microwave-assisted synthesis, offering efficient and eco-friendly approaches for the preparation of quinazolinone derivatives (Yang et al., 2020).
Propiedades
IUPAC Name |
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21(13-14-7-3-2-4-8-14)17(23)11-12-22-18(24)15-9-5-6-10-16(15)20-19(22)25/h2-10H,11-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJQNLQIHHFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)
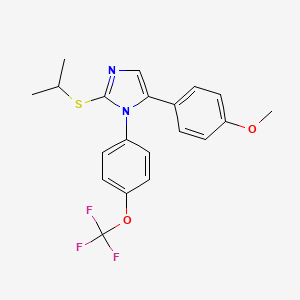
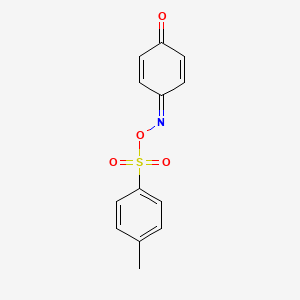
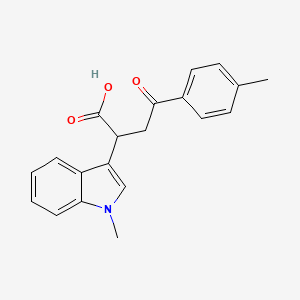
![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)
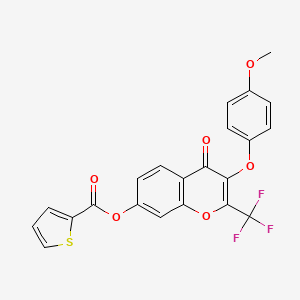
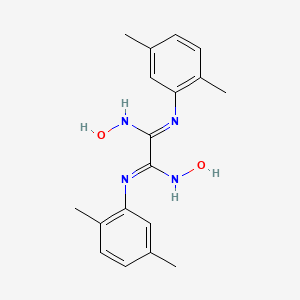
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)
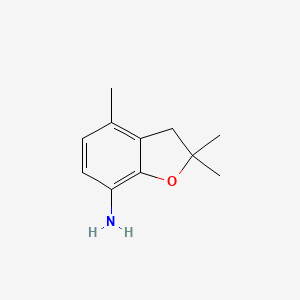
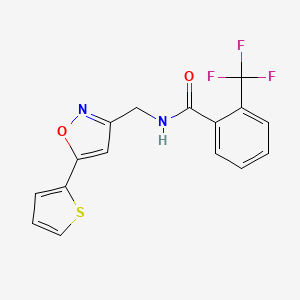
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)
